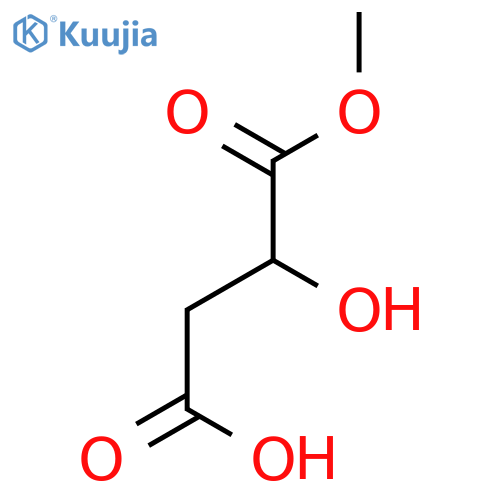Cas no 140235-34-3 (2-Hydroxysuccinic Acid Methyl Ester)

140235-34-3 structure
商品名:2-Hydroxysuccinic Acid Methyl Ester
2-Hydroxysuccinic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxysuccinic Acid Methyl Ester
- 3-Hydroxy-4-methoxy-4-oxobutanoic acid
- RTSODCRZYKSCLO-UHFFFAOYSA-N
- DTXSID801317048
- FT-0670128
- Butanedioic acid, 2-hydroxy-, 1-methyl ester
- FT-0670126
- 1-methylester malic acid
- SB45134
- 2-hydroxysuccinic acid methyl ester, AldrichCPR
- AKOS006327131
- malic acid monomethyl ester
- FT-0670127
- SCHEMBL206973
- O-Methyl-apfelsaure
- 1-Methyl Malate
- J-007371
- CHEBI:143541
- 140235-34-3
- SB44928
- DB-261221
- (R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
-
- インチ: InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)
- InChIKey: RTSODCRZYKSCLO-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C(CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 148.03700
- どういたいしつりょう: 148.03717335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 83.8Ų
じっけんとくせい
- ゆうかいてん: 70-75?C
- PSA: 83.83000
- LogP: -1.00500
2-Hydroxysuccinic Acid Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H953560-2g |
2-Hydroxysuccinic Acid Methyl Ester |
140235-34-3 | 2g |
$339.00 | 2023-05-18 | ||
| TRC | H953560-500mg |
2-Hydroxysuccinic Acid Methyl Ester |
140235-34-3 | 500mg |
$ 133.00 | 2023-09-07 | ||
| TRC | H953560-1g |
2-Hydroxysuccinic Acid Methyl Ester |
140235-34-3 | 1g |
$ 178.00 | 2023-09-07 | ||
| TRC | H953560-10g |
2-Hydroxysuccinic Acid Methyl Ester |
140235-34-3 | 10g |
$1418.00 | 2023-05-18 | ||
| TRC | H953560-5g |
2-Hydroxysuccinic Acid Methyl Ester |
140235-34-3 | 5g |
$ 821.00 | 2023-09-07 |
2-Hydroxysuccinic Acid Methyl Ester 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
140235-34-3 (2-Hydroxysuccinic Acid Methyl Ester) 関連製品
- 617-55-0(Dimethyl (S)-(-)-Malate)
- 7554-12-3(Diethyl DL-Malate)
- 13811-71-7(Diethyl D-(-)-Tartrate)
- 87-91-2((+)-Diethyl L-tartrate)
- 87-92-3((2R,3R)-Dibutyl 2,3-dihydroxysuccinate)
- 7554-28-1(Diethyl D-Malate)
- 13171-64-7(Dimethyl (2R,3R)-2,3-Dihydroxybutanedioate)
- 608-68-4((+)-Dimethyl L-Tartrate)
- 2217-15-4((+)-Diisopropyl L-Tartrate)
- 691-84-9(Diethyl L-(-)-Malate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
